molecular formula C16H17ClN2O3 B11406737 2-(2-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(2-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11406737
M. Wt: 320.77 g/mol
InChI Key: ADKHOUPBJTYTIG-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Substitution Reaction: The chlorophenoxy group is introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the chlorophenoxy group.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the benzoxazole ring but shares the chlorophenoxyacetamide structure.

    N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Lacks the chlorophenoxy group but contains the benzoxazole ring.

Uniqueness

2-(2-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is unique due to the combination of the chlorophenoxy group and the benzoxazole ring, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H17ClN2O3/c1-10-6-7-13-11(8-10)16(22-19-13)18-15(20)9-21-14-5-3-2-4-12(14)17/h2-5,10H,6-9H2,1H3,(H,18,20)

InChI Key

ADKHOUPBJTYTIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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